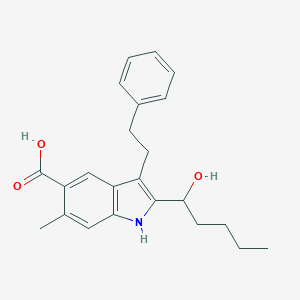

2-(1-Hydroxypentyl)-6-methyl-3-(2-phenylethyl)-1H-Indole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1-Hydroxypentyl)-6-methyl-3-(2-phenylethyl)-1H-Indole-5-carboxylic acid: is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a complex structure with multiple functional groups, making it a subject of interest for various chemical and pharmacological studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxypentyl)-6-methyl-3-(2-phenylethyl)-1H-Indole-5-carboxylic acid typically involves multi-step organic reactions. One common approach includes:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

Functional Group Introduction: The hydroxypentyl and phenylethyl groups are introduced through alkylation reactions. For instance, the indole derivative can undergo Friedel-Crafts alkylation with appropriate alkyl halides in the presence of a Lewis acid catalyst.

Carboxylation: The carboxylic acid group is typically introduced via carboxylation of the indole derivative using carbon dioxide under high pressure and temperature, often in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as LiAlH₄.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, KMnO₄, or Jones reagent.

Reduction: LiAlH₄, NaBH₄.

Substitution: HNO₃ for nitration, Br₂ for bromination.

Major Products

Oxidation: Conversion of the hydroxyl group to a ketone or aldehyde.

Reduction: Conversion of the carboxylic acid to an alcohol.

Substitution: Introduction of nitro or halogen groups on the indole ring.

Applications De Recherche Scientifique

2-(1-Hydroxypentyl)-6-methyl-3-(2-phenylethyl)-1H-Indole-5-carboxylic acid: has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Biological Studies: Used as a probe to study biological pathways and interactions due to its complex structure and functional groups.

Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.

Material Science: Investigated for its potential use in the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of this compound depends on its interaction with biological targets. It may act by:

Binding to Receptors: The compound can bind to specific receptors, altering their activity and triggering downstream signaling pathways.

Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways and cellular functions.

Gene Expression Modulation: The compound can influence gene expression, leading to changes in protein synthesis and cellular behavior.

Comparaison Avec Des Composés Similaires

2-(1-Hydroxypentyl)-6-methyl-3-(2-phenylethyl)-1H-Indole-5-carboxylic acid: can be compared with other indole derivatives such as:

2-(1-Hydroxyethyl)-6-methyl-3-(2-phenylethyl)-1H-Indole-5-carboxylic acid: Similar structure but with a shorter alkyl chain.

2-(1-Hydroxypentyl)-6-methyl-3-(2-phenylethyl)-1H-Indole-3-carboxylic acid: Differing in the position of the carboxylic acid group.

2-(1-Hydroxypentyl)-6-methyl-3-(2-phenylethyl)-1H-Indole-5-sulfonic acid: Featuring a sulfonic acid group instead of a carboxylic acid.

These comparisons highlight the unique structural features and potential differences in biological activity and chemical reactivity of the compound .

Activité Biologique

2-(1-Hydroxypentyl)-6-methyl-3-(2-phenylethyl)-1H-indole-5-carboxylic acid is a synthetic compound belonging to the indole family, which has garnered attention for its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an indole backbone with a carboxylic acid functional group and various substituents that contribute to its biological activity. The structural formula can be represented as follows:

1. Antitumor Activity

Recent studies have indicated that compounds with indole structures exhibit significant antitumor properties. For instance, derivatives of indole have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific signaling pathways such as the JNK pathway .

Table 1: Summary of Antitumor Studies Involving Indole Derivatives

| Study | Compound | Cancer Type | Mechanism of Action | Findings |

|---|---|---|---|---|

| Lu et al. (2016) | Indole derivative | Breast cancer | Apoptosis induction | Significant reduction in cell viability |

| Jobson et al. (2009) | Indole derivative | Lung cancer | JNK inhibition | Decreased tumor growth in vivo |

| Liu et al. (2016) | Indole derivative | Colorectal cancer | Cell cycle arrest | G1 phase arrest observed |

2. Antimicrobial Activity

Indole derivatives, including the compound , have been reported to possess antimicrobial properties against various pathogens. Research has demonstrated that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

Case Study: Antifungal Activity

A study investigating the antifungal effects of indole derivatives on Candida albicans showed that certain structural modifications enhanced their efficacy, leading to increased inhibition zones in agar diffusion assays .

Table 2: Antimicrobial Efficacy of Indole Derivatives

| Pathogen | Compound Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Candida albicans | This compound | 32 µg/mL |

| Staphylococcus aureus | Another indole derivative | 16 µg/mL |

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism or signaling, such as kinases or phosphatases.

- Interaction with Cellular Receptors : It may act as an antagonist or agonist at various receptors, influencing cellular responses.

- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can lead to cellular damage and apoptosis in cancer cells.

Propriétés

IUPAC Name |

2-(1-hydroxypentyl)-6-methyl-3-(2-phenylethyl)-1H-indole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO3/c1-3-4-10-21(25)22-17(12-11-16-8-6-5-7-9-16)19-14-18(23(26)27)15(2)13-20(19)24-22/h5-9,13-14,21,24-25H,3-4,10-12H2,1-2H3,(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTHUKURTASAUTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C1=C(C2=C(N1)C=C(C(=C2)C(=O)O)C)CCC3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50468136 |

Source

|

| Record name | 2-(1-hydroxypentyl)-6-methyl-3-(2-phenylethyl)-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873841-43-1 |

Source

|

| Record name | 2-(1-hydroxypentyl)-6-methyl-3-(2-phenylethyl)-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.